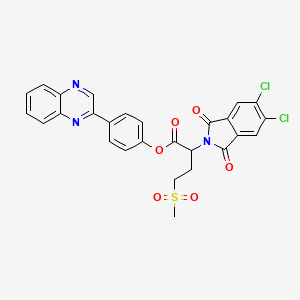
2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. BDP is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where BDP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. BDP has also been investigated for its potential use in treating other diseases such as diabetes, Alzheimer's disease, and inflammatory disorders.
Mecanismo De Acción
BDP exerts its inhibitory effect on 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide by binding to the enzyme's regulatory domain, thereby preventing its activation and subsequent downstream signaling. 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide is involved in various cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer.
Biochemical and Physiological Effects
BDP has been shown to have a wide range of biochemical and physiological effects. In cancer cells, BDP has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. BDP has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, as well as reduce inflammation in models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDP in lab experiments is its high potency and specificity for 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide inhibition. This allows researchers to study the specific effects of 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide inhibition on various cellular processes without the confounding effects of off-target effects. However, one limitation of using BDP is its relatively low solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on BDP. One area of interest is the development of more potent and selective 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide inhibitors based on the structure of BDP. Another area of interest is the investigation of BDP's effects on other cellular processes beyond 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide signaling. Finally, the potential therapeutic applications of BDP in various diseases warrant further investigation, particularly in the context of preclinical and clinical trials.
Conclusion
In conclusion, BDP is a potent and selective inhibitor of 2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide that has been extensively studied for its potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. With further research, BDP has the potential to become a valuable tool for investigating cellular processes and treating various diseases.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-14-8-11(17)4-7-13(14)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJLVISGNDNLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2,5-dichlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



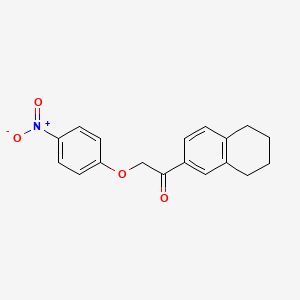
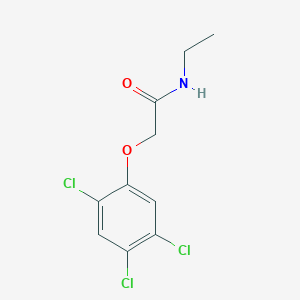
![[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B4112077.png)

![2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4112085.png)
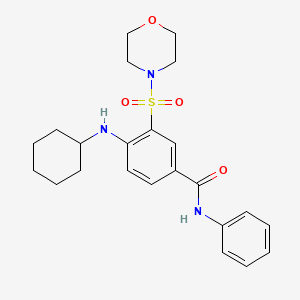
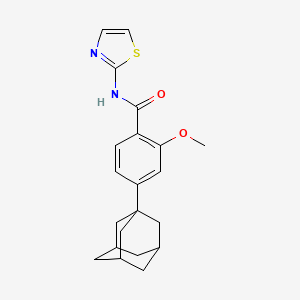

![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4112131.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112139.png)
